Ivabradin
Übersicht
Beschreibung
Ivabradine is a medication primarily used for the symptomatic management of heart-related chest pain and heart failure. It is a pacemaker current (I_f) inhibitor that reduces the heart rate by specifically inhibiting the pacemaker current in the sinoatrial node . Ivabradine is unique in its mechanism of action, as it does not exhibit inotropic properties, making it distinct from beta blockers and calcium channel blockers .
Wissenschaftliche Forschungsanwendungen
Ivabradin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Hemmung des Schrittmacherstroms zu untersuchen.
Biologie: this compound wird verwendet, um die Rolle der Herfrequenzreduktion in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: Es wird hauptsächlich zur Behandlung von stabiler Angina pectoris und Herzinsuffizienz eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv den „Funny“-Kanal-Schrittmacherstrom (I_f) im Sinusknoten hemmt. Diese Hemmung senkt die Herzfrequenz, ohne die Myokardkontraktilität zu beeinflussen . Das molekulare Ziel von this compound sind die hyperpolarisationsaktivierten zyklischen Nukleotid-gesteuerten (HCN)-Kanäle, insbesondere HCN4, die für die Schrittmacheraktivität im Herzen verantwortlich sind .
Wirkmechanismus
Target of Action
Ivabradine’s primary target is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel . These channels are responsible for the “funny” current (If) in the sinoatrial node, which plays a crucial role in determining the heart rate .
Mode of Action
Ivabradine acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent manner . This results in a lower heart rate, allowing more blood to flow to the myocardium .
Biochemical Pathways
Ivabradine’s action on the HCN channels leads to a reduction in heart rate, which has several downstream effects. It is associated with reduced myocardial oxygen demand, enhanced diastolic filling, increased stroke volume, and extended coronary perfusion time . Ivabradine also modulates the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function . In addition, it has been shown to have a cardioprotective effect via the AMPK/SIRT1/PGC-1α signaling pathway in myocardial ischemia/reperfusion injury .
Pharmacokinetics
Ivabradine exhibits a bioavailability of 40% . It is primarily metabolized in the liver through first-pass metabolism, with more than 50% of the drug being metabolized by the CYP3A4 enzyme . The elimination half-life of ivabradine is approximately 2 hours , and it is excreted through both the kidneys and feces .
Result of Action
The primary result of ivabradine’s action is a reduction in heart rate, which allows the heart to pump more blood through the body each time it beats . This can lead to improvements in symptoms of conditions like stable angina pectoralis and chronic heart failure . Ivabradine is also used to reduce the risk of hospitalization for worsening heart failure in adult patients .
Action Environment
The efficacy and stability of ivabradine can be influenced by various environmental factors. For instance, the presence of certain contraindications or the use of other medications, such as beta-blockers, can affect how ivabradine works . Furthermore, the patient’s heart rate and rhythm, as well as their overall health status, can also impact the drug’s action .
Safety and Hazards
Ivabradine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Biochemische Analyse
Biochemical Properties
Ivabradine interacts with the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are the molecular components of sinoatrial “funny” (f)-channels . It specifically binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement . This results in a reduction in heart rate through a decrease in the slope of the depolarization phase of the action potential .
Cellular Effects
Ivabradine has been associated with reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time . It also modulates the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function . Furthermore, ivabradine has been shown to reduce myocardial fibrosis, apoptosis, inflammation, and oxidative stress, as well as increase autophagy .
Molecular Mechanism
The molecular mechanism of Ivabradine involves selective inhibition of the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent manner . This results in a lower heart rate and thus more blood flow to the myocardium . Ivabradine specifically binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement .
Temporal Effects in Laboratory Settings
In laboratory settings, Ivabradine has been shown to have a significant impact on heart rate over time . It has been associated with improved cardiac function, structure, and quality of life in patients . It is yet to demonstrate a definitive mortality benefit .
Dosage Effects in Animal Models
In animal models, Ivabradine has demonstrated suppressive effects on cardiac remodeling . It reduces myocardial fibrosis, apoptosis, inflammation, and oxidative stress, as well as increases autophagy . The effects of varying dosages of Ivabradine on these outcomes have not been explicitly mentioned in the available literature.
Metabolic Pathways
Ivabradine is extensively metabolized by oxidation in the gut and liver by the cytochrome P450 3A4 enzyme . Its active metabolite, the N-desmethylated derivative, is also metabolized by CYP 3A4 .
Transport and Distribution
Ivabradine is distributed within the body with a volume of distribution of approximately 100 L . It is 70% bound to plasma proteins . The drug is metabolized in the liver and excreted through the kidneys and feces .
Subcellular Localization
The subcellular localization of Ivabradine is primarily at the sinoatrial node of the heart, where it inhibits the “funny” current (If), responsible for determining heart rate . The specific compartments or organelles to which Ivabradine is directed have not been explicitly mentioned in the available literature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ivabradine involves several key steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of 7,8-dimethoxy-1,3,4,5-tetrahydro-benzazepin-2-one with (3-chloro-propyl)-methyl-tert-butyl carbamate to generate a compound IV.
Formation of Hydrochloride Intermediate: Compound IV is then converted into a hydrochloride intermediate V using acyl chloride and alcohol.
Further Nucleophilic Substitution: The intermediate V undergoes another nucleophilic substitution with an intermediate compound VI to form compound VII.
Reduction: Finally, compound VII is reduced to obtain Ivabradine.
Industrial Production Methods
The industrial production of Ivabradine follows a similar synthetic route but is optimized for higher yields and purity. The process involves the use of polar aprotic solvents and phase-transfer catalysts to enhance reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ivabradin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Die Reduktion von Zwischenverbindungen ist ein entscheidender Schritt in seiner Synthese.
Substitution: Nucleophile Substitutionsreaktionen sind für die Synthese von this compound von grundlegender Bedeutung.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Polare aprotische Lösungsmittel und Phasentransferkatalysatoren werden eingesetzt, um die nucleophile Substitution zu erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte und das Endprodukt this compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Betablocker: Atenolol und Metoprolol sind häufig verwendete Betablocker, die die Herzfrequenz senken, indem sie Beta-adrenerge Rezeptoren blockieren.
Kalziumkanalblocker: Amlodipin und Verapamil senken die Herzfrequenz, indem sie Kalziumkanäle hemmen.
Einzigartigkeit von Ivabradin
This compound ist einzigartig in seiner selektiven Hemmung des I_f-Stroms, wodurch es die Herzfrequenz senken kann, ohne die negativen inotropen Effekte zu haben, die bei Betablockern und Kalziumkanalblockern beobachtet werden . Dies macht this compound zu einer wertvollen Alternative für Patienten, die diese konventionellen Therapien nicht vertragen .
Eigenschaften
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRHBAYQBXXRTO-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048240 | |
Record name | Ivabradine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ivabradine lowers heart rate by selectively inhibiting If channels ("funny channels") in the heart in a concentration-dependent manner without affecting any other cardiac ionic channels (including calcium or potassium). Ivabradine binds by entering and attaching to a site on the channel pore from the intracellular side and disrupts If ion current flow, which prolongs diastolic depolarization, lowering heart rate. The If currents are located in the sinoatrial node and are the home of all cardiac pacemaker activity. Ivabradine therefore lowers the pacemaker firing rate, consequently lowering heart rate and reducing myocardial oxygen demand. This allows for an improved oxygen supply and therefore mitigation of ischemia, allowing for a higher exercise capacity and reduction in angina episodes. | |
Record name | Ivabradine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
155974-00-8 | |
Record name | Ivabradine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155974-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ivabradine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155974008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ivabradine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ivabradine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IVABRADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H48L0LPZQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.